molecular formula C5H10N2O4 B1143128 Valine, 3-nitro- CAS No. 170454-20-3

Valine, 3-nitro-

Cat. No. B1143128
CAS RN: 170454-20-3
M. Wt: 162.1439
InChI Key:
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Description

Valine is an α-amino acid that is used in the biosynthesis of proteins. It contains an α-amino group (which is in the protonated −NH3+ form under biological conditions), an α-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain isopropyl group . It is a branched-chain essential amino acid that has stimulant activity. It promotes muscle growth and tissue repair .


Molecular Structure Analysis

The structural and electronic properties of crystalline l- and dl-valine have been studied within the framework of density functional theory including van der Waals interactions . The results of this study showed that electronic properties of the two forms of valine are similar at zero pressure .


Chemical Reactions Analysis

The nitroglycerin reaction is one of the most commonly used transformations in organic synthesis . This reaction can be especially wasteful and hence environmentally harmful, and may present safety hazards as well, given the reaction conditions involved .


Physical And Chemical Properties Analysis

Valine has a molecular weight of 117.15 g/mol . It is a pyruvate family amino acid, a proteinogenic amino acid, a valine and a L-alpha-amino acid . Physicochemical properties of l- and dl-valine have been studied .

Scientific Research Applications

Agriculture: Enhancing Plant Growth

Valine has been found to have significant effects on plant growth. In a study conducted on peach trees, it was found that the application of valine inhibited shoot longitudinal growth, reduced the number of secondary shoots in autumn, and increased the degree of shoot lignification . This suggests that valine could be used in agriculture to control plant growth and improve the quality of crops .

Biochemistry: Carbon and Nitrogen Metabolism

Valine plays a crucial role in the carbon and nitrogen metabolism of plants. The application of valine increased the protein level of sucrose synthase (SS) and sucrose phosphate synthase (SPS) in plant leaves, phloem, and xylem, thereby increasing the soluble sugar and starch content . It also resulted in an increase in nitrate reductase (NR), glutamine synthase (GS), and glutamate synthase (GOGAT) protein levels, with an increase in plant contents of ammonium nitrogen, nitrate nitrogen, and soluble proteins .

Sericulture: Improving Feed Efficiency

In the field of sericulture, valine has been found to improve the feed efficiency of silkworms. A study found that the food intake of silkworms fed an artificial diet supplemented with 2% and 4% valine was significantly lower than that of the 0% valine group, but the cocoon-production efficiency was significantly improved . This suggests that valine could be used to enhance the efficiency of silkworm farming .

Animal Nutrition: Enhancing Growth in Pigs

Valine is an essential amino acid in the diet of pigs and can significantly impact their growth and development . It is used in the formulation of feed for pigs at different stages of growth, from weaned piglets to lactating sows .

Future Directions

Improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of isobutanol by reducing the product toxicity . Another approach is the integrated removal of the product as and when produced .

Mechanism of Action

Target of Action

“Valine, 3-nitro-” is a derivative of the essential amino acid valine . Valine is a branched-chain amino acid (BCAA) that plays a crucial role in various biological functions, including muscle growth and tissue repair . It is also a precursor in the penicillin biosynthetic pathway .

Mode of Action

It is known that valine, like other bcaas, is involved in various metabolic pathways . It is believed that “Valine, 3-nitro-” may interact with these pathways in a similar manner.

Biochemical Pathways

Valine is involved in several biochemical pathways. It plays a crucial role in improving cellular mitochondrial function . Valine also has a protective effect against oxidative stress by minimizing the production of mitochondrial reactive oxygen species (ROS) . Furthermore, valine maintains oxidative phosphorylation and ATP rate during oxidative stress .

In the valine catabolic pathway, short-chain enoyl-coA hydratase catalyzes the hydration of methyl-acrylyl-coA to produce 3-hydroxy-isobutyryl-coA . This is a key step in the metabolism of valine .

Pharmacokinetics

It is known that valine demonstrates virtually complete absorption and increased exposure with food . Valine has high oral bioavailability when taken with food . It is a low-clearance drug, with a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure . Most drug metabolism is achieved by glucuronidation .

Result of Action

Valine plays a crucial role in the improvement of cellular mitochondrial function . It has a protective effect against oxidative stress by minimizing the production of mitochondrial ROS . Furthermore, valine maintains oxidative phosphorylation and ATP rate during oxidative stress .

Action Environment

The action of “Valine, 3-nitro-” can be influenced by various environmental factors. For instance, the presence of other amino acids can affect the metabolism of valine . Additionally, diet and nutritional status can also influence the action of “Valine, 3-nitro-”. For example, valine cannot be synthesized de novo by animals and must be obtained through protein degradation from the diet .

properties

IUPAC Name

(2S)-2-amino-3-methyl-3-nitrobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c1-5(2,7(10)11)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQLBNMIYIBLOU-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665263
Record name 3-Nitro-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valine, 3-nitro-

CAS RN

170454-20-3
Record name 3-Nitro-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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